N-乙基丙酰胺

描述

Synthesis Analysis

The synthesis of NEPA and its analogs involves complex organic reactions, where starting materials undergo transformations to introduce the ethyl group into the amide structure. For example, compounds related to NEPA, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been synthesized through reactions involving paracetamol and ethyl 2-bromo-2-methylpropionate, highlighting the synthetic routes applicable to NEPA derivatives.

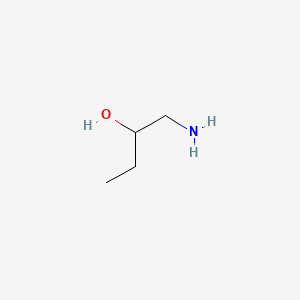

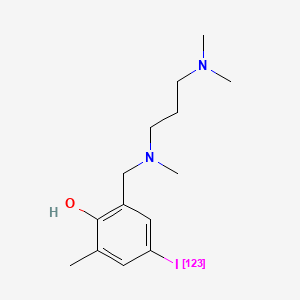

Molecular Structure Analysis

The molecular structure of NEPA and its derivatives is characterized by the presence of an amide bond, which plays a crucial role in its physical and chemical properties. Studies have shown that the amide bond induces specific conformations and rotational isomers, significantly impacting the compound's stability and interactions.

Chemical Reactions and Properties

NEPA undergoes various chemical reactions, primarily influenced by its amide bond. It can participate in hydrogen bonding, affecting its aggregation behavior in different solvents. The amide bond's reactivity also facilitates interactions with other molecules, leading to the formation of complexes and affecting its chemical behavior.

Physical Properties Analysis

The physical properties of NEPA, such as its aggregation state and solubility, are influenced by its molecular structure and the solvent used. Studies using infrared spectroscopy have shown that NEPA exists in various aggregation forms, and its physical state can shift from monomers to oligomers depending on the solvent and environmental conditions.

Chemical Properties Analysis

NEPA's chemical properties are closely related to its amide functionality, which affects its reactivity and interactions with other molecules. The amide bond's polarity and potential for hydrogen bonding play significant roles in NEPA's chemical behavior, influencing its solubility, reactivity, and interaction with solvents and other compounds.

For a detailed exploration of N-Ethylpropionamide, the following references provide in-depth insights:

- (Wang et al., 2015) investigated the structural dynamics of NEPA in various solvents using infrared spectroscopy and computational methods.

- (Navarrete-Vázquez et al., 2011) described the synthesis of a compound related to NEPA, highlighting synthetic routes and molecular interactions.

科学研究应用

溶剂中的结构动力学:

- NEPA,β-肽的模型分子,在 DMSO、CH3CN、CHCl3 和 CCl4 等各种溶剂中显示出不同的聚集形式(单体、二聚体、低聚物)。氢键相互作用和局部溶剂环境显著影响其结构动力学,包括酰胺-A 吸收曲线及其振动弛豫动力学 (王、杨、石和赵,2015)。

β-肽聚集体的探测:

- NEPA 中的 N-H 伸缩振动被用来研究 β-肽模型化合物。使用红外光谱和计算方法,发现 NEPA 的振动寿命和非谐性对聚集体敏感,从而深入了解 β-肽聚集体的结构和动力学 (王、杨和赵,2015)。

超快结构动力学:

- 使用飞秒二维红外光谱和计算方法,研究了 NEPA 的超快结构动力学。NEPA 的酰胺 I 振动特性与 α-肽类似,对分子结构和化学环境敏感。光谱动力学表明,时间尺度与酰胺-水氢键的结构动力学一致 (吉沛、赵、杨和建平,2013)。

混合物中的高介电常数:

- 研究了 N-甲基丙酰胺 (NMP) 和 NEP 混合物的介电常数。观察到某些混合物表现出极高的介电常数,突出了 NEPA 在材料科学应用中的潜力 (高木,1986)。

环境背景下的生物转化:

- 研究了 N-乙基全氟辛烷磺酰胺(一种类似于 NEPA 的化合物)的生物转化及其在环境中的动力学,揭示了这些化合物在不同条件下如何与微生物群相互作用。这项研究对于了解此类化合物的环境影响和降解途径至关重要 (尹、特、莱因哈特、杨、陈、何和金,2018)。

β-肽的通用适用频率图:

- 使用 NEPA 构建了 β-肽的通用适用酰胺 I 振动频率图。该图有助于理解 β-多肽中酰胺 I 模式的红外光谱,这对肽研究具有重要意义 (蔡、杜、郑、刘、郑、赵和王,2016)。

属性

IUPAC Name |

N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDIECEEGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334619 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpropionamide | |

CAS RN |

5129-72-6 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N-Ethylpropionamide useful for studying peptides?

A1: NEPA serves as a simplified model for studying the structural dynamics and interactions of β-peptides. [, , ] Its amide-I vibrational characteristics, particularly the N-H stretching vibration (amide-A mode), are sensitive to molecular structure, chemical environment, and hydrogen bonding, mirroring similar behaviors observed in larger peptides. [, , , ]

Q2: How do different solvents affect the behavior of N-Ethylpropionamide?

A2: Research shows that NEPA exhibits different aggregation states depending on the solvent. [] In polar solvents like DMSO and acetonitrile, NEPA favors monomeric and dimeric forms, while in nonpolar solvents such as chloroform and carbon tetrachloride, oligomers become more prevalent. [] This difference arises from the varying strengths of hydrogen bonding interactions between NEPA and the solvent molecules.

Q3: What insights have been gained about N-Ethylpropionamide using two-dimensional infrared (2D IR) spectroscopy?

A3: 2D IR spectroscopy has proven invaluable in understanding NEPA's ultrafast structural dynamics. Experiments revealed a spectral diffusion time of approximately 1 picosecond, suggesting a similar timescale for the structural dynamics of hydrogen bonding between NEPA's amide group and surrounding water molecules. [, ] This technique also allowed researchers to selectively probe specific NEPA aggregates, like dimers and trimers, revealing differences in their vibrational lifetimes and anharmonicities. []

Q4: Can we predict the vibrational frequencies of N-Ethylpropionamide in different environments?

A4: Researchers have developed a general applicable amide-I vibrational frequency map (GA map) for β-peptides using NEPA as a model. [] This map utilizes a combination of ab initio and molecular mechanics calculations to accurately describe molecular structures and solute-solvent interactions, enabling researchers to predict the amide-I vibrational frequencies of NEPA and other β-peptides in various solvents. []

Q5: How does N-Ethylpropionamide interact with metal ions in solution?

A5: Studies using infrared spectroscopy and molecular dynamics simulations showed that the interaction of NEPA with metal cations like Na+, Ca2+, Mg2+, and Al3+ is mediated by water molecules. [] The presence of these cations perturbs the hydrogen bonding network around NEPA, leading to a split in the amide-I absorption band. [] This split signifies the presence of both salting-in and salting-out effects on the NEPA molecule due to dynamic interactions with the surrounding water and ions. []

Q6: Are there any enzymatic activities related to N-Ethylpropionamide?

A6: While NEPA itself might not be a natural substrate, research has identified an inducible amidase enzyme in Pseudomonas aeruginosa that can hydrolyze similar compounds. [, ] This enzyme exhibits activity towards amides like acetamide, propionamide, and even some N-alkyl-substituted amides. [, ] Interestingly, the enzyme's activity is affected by the size and structure of the amide substrate. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)

![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)